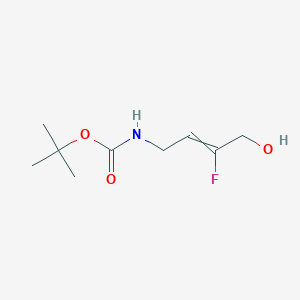
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD18831438” is a triazolo ring compound methanesulfonate crystal form This compound is notable for its unique structural properties and potential applications in various scientific fields
Preparation Methods
The preparation of the triazolo ring compound methanesulfonate crystal form involves specific synthetic routes and reaction conditions. The preparation method is designed to be simple and suitable for industrial large-scale production. The process typically involves the formation of the methanesulfonate crystal form, which is selected from a specific crystal form A-I. This method ensures good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
The triazolo ring compound methanesulfonate crystal form undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted triazolo ring compounds.
Scientific Research Applications
The triazolo ring compound methanesulfonate crystal form has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including its use in pharmaceutical compositions. The compound’s stability and solubility make it an attractive candidate for drug development and other biomedical applications .
Mechanism of Action
The mechanism of action of the triazolo ring compound methanesulfonate crystal form involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The triazolo ring compound methanesulfonate crystal form can be compared with other similar compounds, such as other triazolo ring derivatives and methanesulfonate salts. Similar compounds include triazolo ring compounds with different substituents or functional groups. The uniqueness of the triazolo ring compound methanesulfonate crystal form lies in its specific crystal form and the associated properties, such as solubility and stability. These properties make it distinct from other similar compounds and suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H16FNO3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
DVEMVHCJYUKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



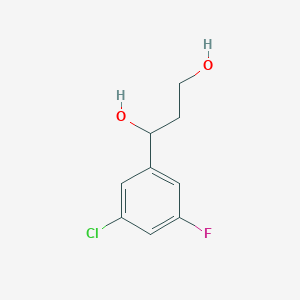
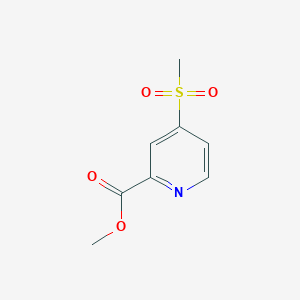
![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)
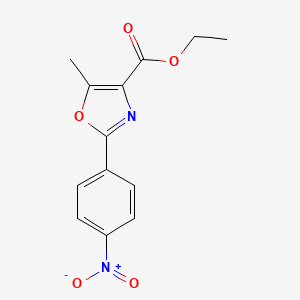
![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
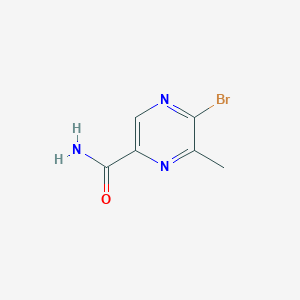

![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
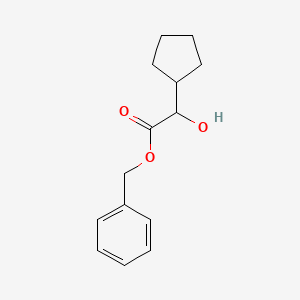

![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

